Ethyl 4-amino-4-(4-bromophenyl)butanoate
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Overview
Description
Ethyl 4-amino-4-(4-bromophenyl)butanoate is an organic compound with the molecular formula C12H16BrNO2 It is a derivative of butanoic acid, featuring an ethyl ester group, an amino group, and a bromophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-amino-4-(4-bromophenyl)butanoate typically involves the reaction of 4-bromoacetophenone with ethyl acetoacetate in the presence of a base, followed by reduction and amination steps. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate
Solvent: Ethanol or methanol
Temperature: Reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-amino-4-(4-bromophenyl)butanoate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids
Reduction: Formation of alcohols or amines
Substitution: Halogen exchange or nucleophilic substitution
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4)
Substitution: Sodium iodide (NaI) in acetone for halogen exchange
Major Products
Oxidation: 4-amino-4-(4-bromophenyl)butanoic acid
Reduction: 4-amino-4-(4-bromophenyl)butanol
Substitution: Ethyl 4-amino-4-(4-iodophenyl)butanoate
Scientific Research Applications
Ethyl 4-amino-4-(4-bromophenyl)butanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules
Biology: Studied for its potential effects on cellular processes and signaling pathways
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects
Industry: Utilized in the production of pharmaceuticals and fine chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-amino-4-(4-bromophenyl)butanoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the bromophenyl group can participate in hydrophobic interactions. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.
Comparison with Similar Compounds
Ethyl 4-amino-4-(4-bromophenyl)butanoate can be compared with similar compounds such as:
Ethyl 4-amino-4-phenylbutanoate: Lacks the bromine atom, resulting in different reactivity and biological activity
Ethyl 4-amino-4-(4-chlorophenyl)butanoate: Contains a chlorine atom instead of bromine, leading to variations in chemical properties and applications
Ethyl 4-amino-4-(4-fluorophenyl)butanoate: Features a fluorine atom, which can significantly alter its pharmacokinetic and pharmacodynamic profiles
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity.
Properties
IUPAC Name |
ethyl 4-amino-4-(4-bromophenyl)butanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16BrNO2/c1-2-16-12(15)8-7-11(14)9-3-5-10(13)6-4-9/h3-6,11H,2,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNWJZGKIFQTYSO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(C1=CC=C(C=C1)Br)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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